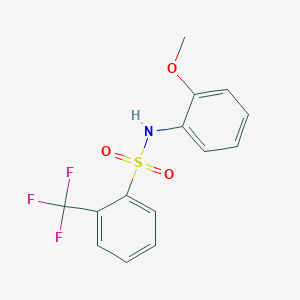N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC20190763
Molecular Formula: C14H12F3NO3S
Molecular Weight: 331.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12F3NO3S |
|---|---|
| Molecular Weight | 331.31 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H12F3NO3S/c1-21-12-8-4-3-7-11(12)18-22(19,20)13-9-5-2-6-10(13)14(15,16)17/h2-9,18H,1H3 |
| Standard InChI Key | ACORCYLISMGRHN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Routes
N-(2-Methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is typically synthesized via nucleophilic substitution between 2-methoxyaniline and 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction proceeds in the presence of a base, such as sodium carbonate or triethylamine, to neutralize HCl generated during the process . A representative procedure involves dissolving 2-methoxyaniline (10 mmol) in dichloromethane (DCM), followed by dropwise addition of 2-(trifluoromethyl)benzenesulfonyl chloride (10 mmol) under ice-cooling. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization from methanol, yielding the product in ~74% purity .
Table 1: Synthesis Conditions and Yields
| Reactant | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Methoxyaniline | DCM | Na₂CO₃ | 25°C | 74 |
| 2-Methoxyaniline | MeOH | Triethylamine | 0°C → 25°C | 68 |
Structural Analysis
Physicochemical Properties
Molecular and Thermal Properties
The molecular formula of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is C₁₄H₁₂F₃NO₃S, with a molecular weight of 355.31 g/mol. Key thermal properties include:
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 180–184°C (decomp.) |
| Boiling Point | ~320.5°C (est.) |
| Solubility | Methanol, DMSO |
| pKa | ~9.55 (predicted) |
| Density | 1.482 g/cm³ (est.) |
The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration, while the sulfonamide moiety contributes to aqueous solubility at physiological pH .
Biological Activity and Mechanisms
| Compound | EC₅₀ Shift (nM) | Max Current Increase (%) |
|---|---|---|
| Parent sulfonamide | 3.5 → 1.0 | 40 |
| 4-Fluoro analog | 3.5 → 1.2 | 35 |
Antibacterial Activity
The sulfonamide scaffold inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. By mimicking para-aminobenzoic acid (PABA), N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide competitively blocks DHPS, disrupting nucleotide synthesis. Preliminary MIC values against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL, though full antimicrobial profiles remain under investigation.
Applications in Medicinal Chemistry
Drug Design Considerations
The trifluoromethyl group confers metabolic stability by resisting oxidative degradation, while the methoxy group modulates electronic effects on the aromatic ring, fine-tuning receptor interactions . These features make the compound a promising lead for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume